Lipophilicity (logP) Enhancement vs. Non‑Fluorinated 2‑(2‑Chlorophenyl)acetonitrile
The gem‑difluoro substitution increases calculated logP by approximately 0.6–0.8 log units relative to the non‑fluorinated parent 2‑(2‑chlorophenyl)acetonitrile, indicating roughly 4‑ to 6‑fold higher partition into organic phases. The target compound displays a consensus logP of 3.04 [1] whereas the CH₂ analog has a predicted logP of ~2.3 [2].
| Evidence Dimension | Calculated octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.04 (consensus: Chembase 3.04, Chemscene 2.96) |
| Comparator Or Baseline | 2‑(2‑Chlorophenyl)acetonitrile (CAS 2856‑63‑5), predicted logP ≈ 2.3 |
| Quantified Difference | ΔlogP ≈ +0.7; ~5‑fold higher lipophilicity |
| Conditions | In silico consensus model (Chembase, Chemscene); comparator logP from PubChem XLogP3 prediction. |
Why This Matters
Higher lipophilicity can improve membrane permeability and target‑tissue distribution, but must be balanced against solubility; this quantitative shift is critical when selecting a scaffold for central nervous system or intracellular targets.
- [1] ChemBase. 2‑(2‑chlorophenyl)‑2,2‑difluoroacetonitrile, CBID 277492. http://www.chembase.cn/molecule‑277492.html (accessed 2024). View Source
- [2] PubChem. 2‑(2‑Chlorophenyl)acetonitrile, CID 176495. https://pubchem.ncbi.nlm.nih.gov/compound/176495 (accessed 2024). View Source
